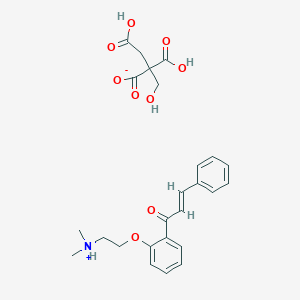
2-(2-Dimethylaminoethoxy)chalcone citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Dimethylaminoethoxy)chalcone citrate (DMEC) is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. DMEC belongs to the chalcone family of compounds, which are known for their diverse pharmacological properties.
Applications De Recherche Scientifique
2-(2-Dimethylaminoethoxy)chalcone citrate has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 2-(2-Dimethylaminoethoxy)chalcone citrate has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 2-(2-Dimethylaminoethoxy)chalcone citrate has also been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy.
In neuroprotection, 2-(2-Dimethylaminoethoxy)chalcone citrate has been shown to protect neurons from oxidative stress and apoptosis, which are the main causes of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(2-Dimethylaminoethoxy)chalcone citrate has also been found to improve cognitive function in animal models of Alzheimer's disease.
In anti-inflammatory therapy, 2-(2-Dimethylaminoethoxy)chalcone citrate has been shown to inhibit the production of inflammatory cytokines, which are involved in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Mécanisme D'action
The mechanism of action of 2-(2-Dimethylaminoethoxy)chalcone citrate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth, neurodegeneration, and inflammation. 2-(2-Dimethylaminoethoxy)chalcone citrate has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival. 2-(2-Dimethylaminoethoxy)chalcone citrate has also been found to activate the Nrf2/ARE signaling pathway, which is involved in the protection of neurons from oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
2-(2-Dimethylaminoethoxy)chalcone citrate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress and apoptosis, and the inhibition of inflammatory cytokine production. 2-(2-Dimethylaminoethoxy)chalcone citrate has also been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-Dimethylaminoethoxy)chalcone citrate in lab experiments include its simple synthesis method, its solubility in water and organic solvents, and its diverse pharmacological properties. However, the limitations of using 2-(2-Dimethylaminoethoxy)chalcone citrate in lab experiments include its potential toxicity, its limited bioavailability, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-(2-Dimethylaminoethoxy)chalcone citrate, including:
1. Investigating the potential of 2-(2-Dimethylaminoethoxy)chalcone citrate as a cancer therapy in animal models and clinical trials.
2. Studying the neuroprotective effects of 2-(2-Dimethylaminoethoxy)chalcone citrate in animal models of neurodegenerative diseases.
3. Investigating the anti-inflammatory effects of 2-(2-Dimethylaminoethoxy)chalcone citrate in animal models of inflammatory diseases.
4. Studying the pharmacokinetics and pharmacodynamics of 2-(2-Dimethylaminoethoxy)chalcone citrate to understand its bioavailability and toxicity.
5. Investigating the potential of 2-(2-Dimethylaminoethoxy)chalcone citrate as a drug delivery system for other compounds.
In conclusion, 2-(2-Dimethylaminoethoxy)chalcone citrate is a synthetic compound with diverse pharmacological properties that has potential applications in various fields. Its simple synthesis method and solubility in water and organic solvents make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, bioavailability, and toxicity.
Méthodes De Synthèse
2-(2-Dimethylaminoethoxy)chalcone citrate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-hydroxyacetophenone with dimethylaminoethyl chloride hydrochloride in the presence of a base, followed by the reaction of the resulting intermediate with citric acid. The final product is obtained as a yellow crystalline powder, which is soluble in water and organic solvents.
Propriétés
Numéro CAS |
103734-52-7 |
|---|---|
Nom du produit |
2-(2-Dimethylaminoethoxy)chalcone citrate |
Formule moléculaire |
C25H29NO9 |
Poids moléculaire |
487.5 g/mol |
Nom IUPAC |
2-carboxy-4-hydroxy-2-(hydroxymethyl)-4-oxobutanoate;dimethyl-[2-[2-[(E)-3-phenylprop-2-enoyl]phenoxy]ethyl]azanium |
InChI |
InChI=1S/C19H21NO2.C6H8O7/c1-20(2)14-15-22-19-11-7-6-10-17(19)18(21)13-12-16-8-4-3-5-9-16;7-2-6(4(10)11,5(12)13)1-3(8)9/h3-13H,14-15H2,1-2H3;7H,1-2H2,(H,8,9)(H,10,11)(H,12,13)/b13-12+; |
Clé InChI |
WACAMKPSCTXROY-UHFFFAOYSA-N |
SMILES isomérique |
C[NH+](C)CCOC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2.C(C(=O)O)C(CO)(C(=O)O)C(=O)[O-] |
SMILES |
C[NH+](C)CCOC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2.C(C(=O)O)C(CO)(C(=O)O)C(=O)[O-] |
SMILES canonique |
C[NH+](C)CCOC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2.C(C(=O)O)C(CO)(C(=O)O)C(=O)[O-] |
Synonymes |
CHALCONE, 2-(2-DIMETHYLAMINOETHOXY)-, CITRATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22942.png)
![8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22943.png)
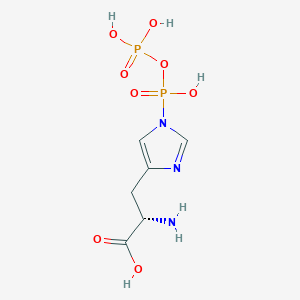
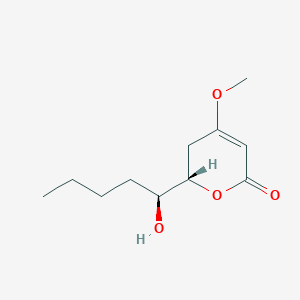
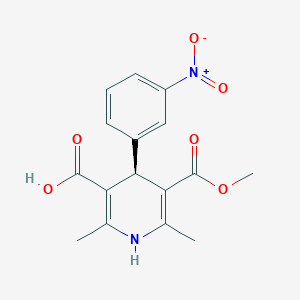
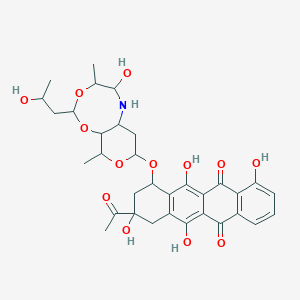
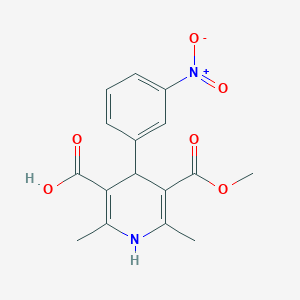
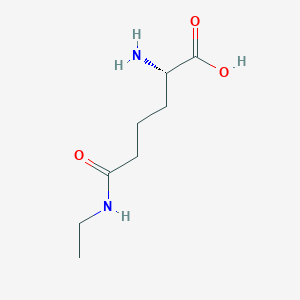
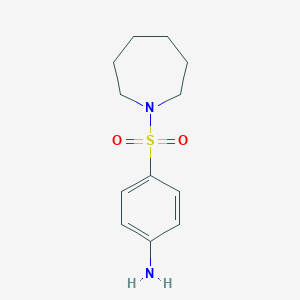
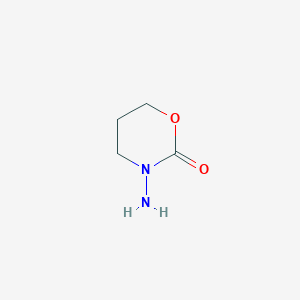
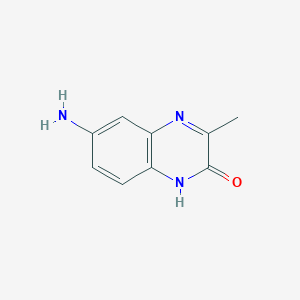
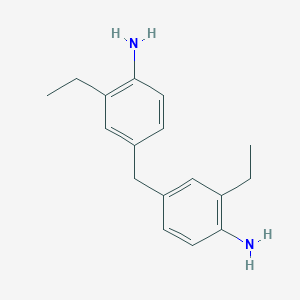
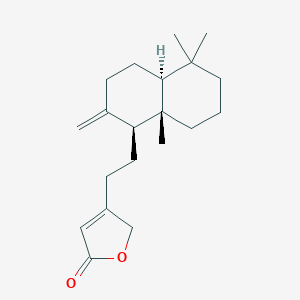
![Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)](/img/structure/B22966.png)